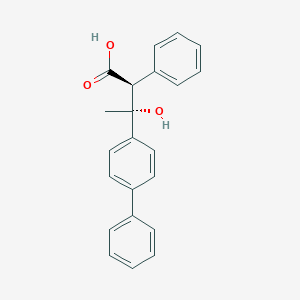
4-(1-Azepanyl)-1-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1-Azepanyl)-1-butanol is a complex organic compound with potential applications in various fields. However, specific information regarding this compound is limited in scientific literature.
Synthesis Analysis
The synthesis of related butanol compounds involves various chemical reactions and pathways. For instance, Sarathy et al. (2012) discuss the combustion model for four butanol isomers, which could provide insights into the synthesis pathways of similar compounds like 4-(1-Azepanyl)-1-butanol (Sarathy et al., 2012).
Molecular Structure Analysis
The molecular structure of 4-(1-Azepanyl)-1-butanol is not directly addressed in the available literature. However, the study of butanol isomers by Sarathy et al. (2012) and the synthesis of N‐Substituted 2,4‐Azepandione by Waly et al. (2017) might provide insights into the structural characteristics of similar compounds (Waly et al., 2017).
Chemical Reactions and Properties
Butanol isomers, closely related to 4-(1-Azepanyl)-1-butanol, exhibit various chemical reactions, as discussed by Sarathy et al. (2012). These include oxidation and combustion reactions relevant to alcohols in general (Sarathy et al., 2012).
Physical Properties Analysis
Studies on butanol isomers and similar compounds provide insights into their physical properties. For example, Sarathy et al. (2012) discuss properties like combustion characteristics and oxidation processes, which can be extrapolated to understand the physical properties of 4-(1-Azepanyl)-1-butanol (Sarathy et al., 2012).
Scientific Research Applications
Biofuel Production
Butanol and its isomers are extensively studied for their potential as biofuels. Research by Lee et al. (2008) reviews the biotechnological production of butanol by Clostridia, highlighting the renewed interest in fermentative butanol production due to advances in biotechnology and the demand for renewable resources. The study by Malaviya et al. (2012) discusses continuous butanol production from glycerol by a hyper-producing mutant of Clostridium pasteurianum, demonstrating an improved process for butanol production with reduced byproduct formation. Similarly, Atsumi et al. (2008) explore the metabolic engineering of Escherichia coli for 1-butanol production, showcasing the potential for using E. coli as a host for butanol biosynthesis pathways (Lee et al., 2008) (Malaviya et al., 2012) (Atsumi et al., 2008).
Combustion and Engine Performance
Studies on the combustion characteristics and engine performance of butanol and its isomers have been conducted to evaluate their viability as alternative fuels. Sarathy et al. (2012) present a comprehensive chemical kinetic model for the combustion of butanol isomers, providing insights into their unique oxidation features. Rakopoulos et al. (2010) investigate the effects of butanol-diesel fuel blends on the performance and emissions of a high-speed DI diesel engine, indicating that butanol can significantly influence engine behavior and emissions profiles (Sarathy et al., 2012) (Rakopoulos et al., 2010).
Chemical Synthesis and Industrial Applications
The versatility of butanol and its derivatives in chemical synthesis and industrial applications is noteworthy. The study by Macfarlane et al. (2006) discusses the zirconium-mediated synthesis of azepanes and benzazepanes, showcasing the utility of butanol-derived intermediates in complex organic syntheses (Macfarlane et al., 2006).
properties
IUPAC Name |
4-(azepan-1-yl)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c12-10-6-5-9-11-7-3-1-2-4-8-11/h12H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZPTXHBVDZYHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586382 |
Source


|
| Record name | 4-(Azepan-1-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114960-98-4 |
Source


|
| Record name | 4-(Azepan-1-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

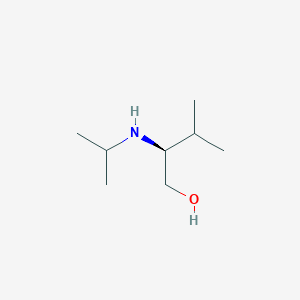
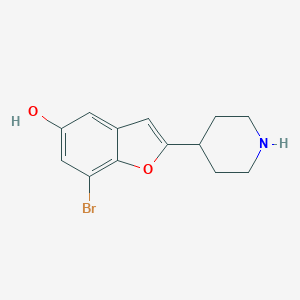
![2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide](/img/structure/B58300.png)
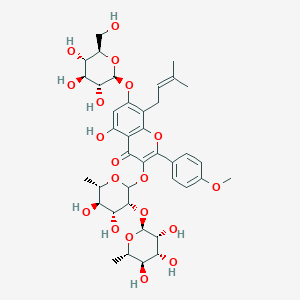
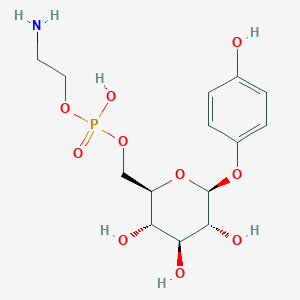
![(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione](/img/structure/B58306.png)
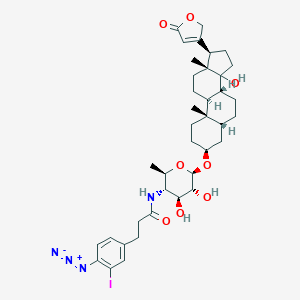
![(S)-1-((3AR,4R,6AS)-5-Benzyl-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrol-4-YL)-ethane-1,2-diol](/img/structure/B58309.png)





